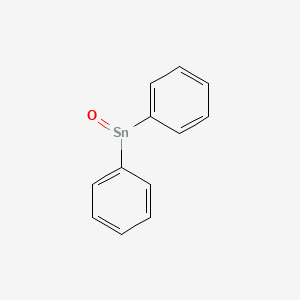

Diphenyltin oxide

Overview

Description

Diphenyltin oxide is a chemical compound with the empirical formula C12H10OSn . It is used in laboratory chemicals .

Synthesis Analysis

Compounds of diphenyltin carboxylates were prepared by using two different ligands i.e. cyclopropane and cyclopentane . The solvent used for this purpose was CDCl3 . The NMR spectra of 13C and 119Sn of CDCl3 solution of these compounds have been recorded .

Molecular Structure Analysis

The linear formula of Diphenyltin oxide is (C6H5)2Sn(=O) . Its molecular weight is 288.92 .

Chemical Reactions Analysis

The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Furthermore, the ability to access various oxidation states of organometallic complexes enables catalysis to construct new bonds .

Physical And Chemical Properties Analysis

Diphenyltin oxide is a solid substance . More specific physical and chemical properties are not available in the current literature.

Scientific Research Applications

Lipid Peroxidation Monitoring

Diphenyltin oxide's derivatives, such as Diphenyl‐1‐pyrenylphosphine (DPPP), have been utilized as fluorescent probes to monitor lipid peroxidation in cell membranes. This application is particularly useful in studying the oxidative stress within cells, which can lead to various diseases. The reaction of DPPP with organic hydroperoxides and hydrogen peroxide to form DPPP oxide enables the specific monitoring of lipid peroxidation, showcasing its importance in cellular studies related to oxidative damage and its potential in drug development targeting oxidative stress-related conditions (Okimoto et al., 2000).

Neuroprotection and Anti-inflammatory Effects

Research on Diphenyl diselenide, a related compound, has demonstrated neuroprotective effects by modulating oxidative stress and inflammation in the brain. For instance, it was found to protect rat hippocampal slices from oxygen-glucose deprivation and reduce inducible nitric oxide synthase, suggesting its potential as a neuroprotective agent against ischemic brain injury and possibly other neurodegenerative conditions (Ghisleni et al., 2003).

Stereolithography in Drug Delivery

Stereolithography, using compounds such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide as a photo-initiator, has been employed to fabricate drug-loaded tablets with modified-release characteristics. This technique allows for precise control over the drug release rates, demonstrating the versatility of diphenyltin oxide derivatives in the field of pharmaceuticals and personalized medicine (Wang et al., 2016).

Biosorption and Biodegradation of Pollutants

Diphenyltin oxide and its derivatives have been studied for their ability to interact with environmental pollutants, such as triphenyltin (TPT). Certain microorganisms, like Stenotrophomonas maltophilia, have shown the capability to biosorb and degrade TPT, a known endocrine disruptor, into less harmful forms. This highlights the potential application of diphenyltin oxide derivatives in bioremediation processes to mitigate environmental pollution (Gao et al., 2014).

Antioxidant Activity

The screening of Brazilian plant extracts for antioxidant activity has utilized diphenyl‐1‐picrylhydrazyl (DPPH), a stable free radical, to assess the antioxidant capacity of various compounds. This method provides insights into the potential of natural and synthetic compounds, including diphenyltin oxide derivatives, in combating oxidative stress, further emphasizing their significance in pharmaceutical and nutraceutical applications (Mensor et al., 2001).

Safety And Hazards

Diphenyltin oxide is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

oxo(diphenyl)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPWQRIBARKZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315500 | |

| Record name | Oxodiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyltin oxide | |

CAS RN |

2273-51-0, 31671-16-6 | |

| Record name | Oxodiphenylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2273-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxodiphenylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyltin oxide polymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2273-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxodiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxodiphenylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

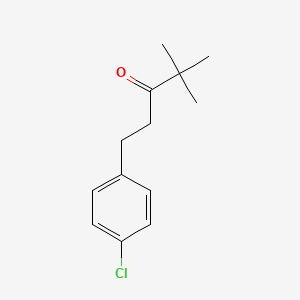

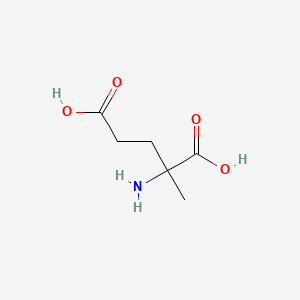

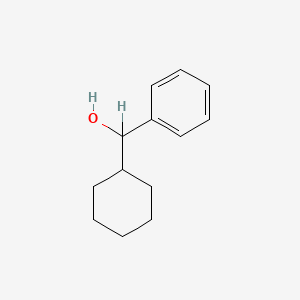

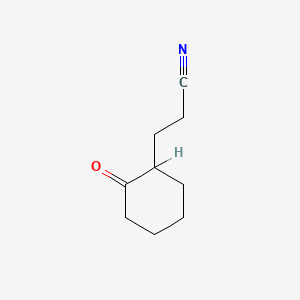

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

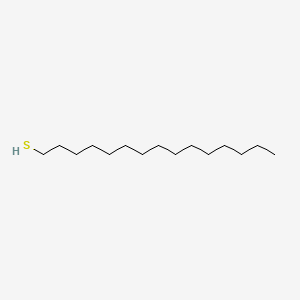

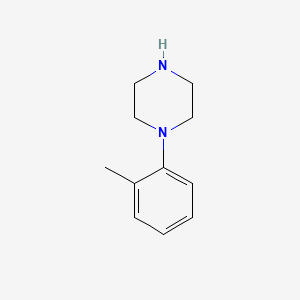

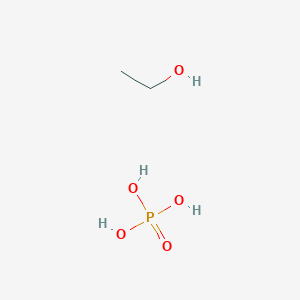

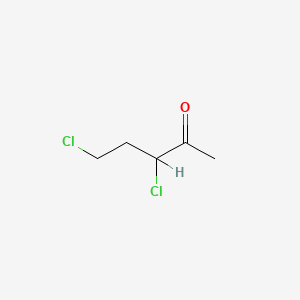

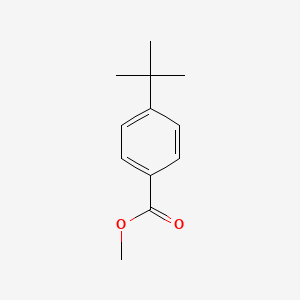

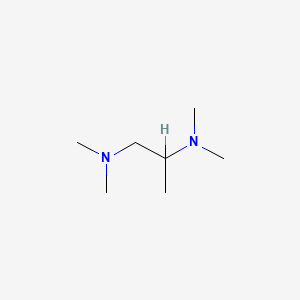

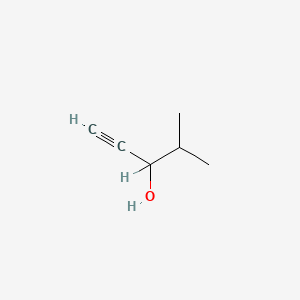

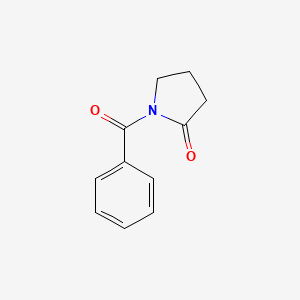

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.